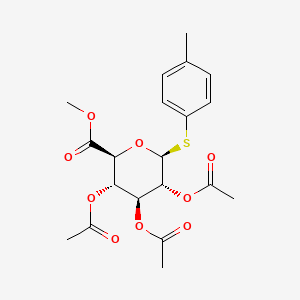
(2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C20H24O9S and its molecular weight is 440.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2S,3S,4S,5R,6S)-2-(methoxycarbonyl)-6-(p-tolylthio)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a tetrahydropyran derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H26O7S, with a molecular weight of 382.46 g/mol. The structure features a tetrahydropyran ring substituted with methoxycarbonyl and p-tolylthio groups, which may influence its biological interactions.
Antioxidant Activity
Research indicates that compounds similar to tetrahydropyrans exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the methoxycarbonyl group in this compound may enhance its electron-donating ability, contributing to its antioxidant capacity.
Antimicrobial Properties
Studies have shown that derivatives of tetrahydropyrans possess antimicrobial activity against various bacterial strains. The p-tolylthio group is hypothesized to play a role in disrupting microbial cell membranes or inhibiting essential microbial enzymes.
Neuroprotective Effects
Tetrahydropyran derivatives have been investigated for their neuroprotective effects. In particular, compounds with similar structures have demonstrated promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms may involve modulation of neurotransmitter levels or reduction of neuroinflammation.
Study 1: Antioxidant Evaluation
A study evaluated the antioxidant potential of several tetrahydropyran derivatives using DPPH and ABTS assays. The results indicated that compounds with methoxycarbonyl substitutions exhibited higher radical scavenging activities compared to their non-substituted counterparts.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| (2S,3S,4S,5R,6S)-2-(methoxycarbonyl)... | 15.4 | 12.3 |
| Control (ascorbic acid) | 8.7 | 9.1 |
Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones for both types of bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 16 |
The biological activity of this compound can be attributed to several mechanisms:
- Radical Scavenging : The methoxycarbonyl group may facilitate hydrogen atom transfer.
- Membrane Disruption : The hydrophobic p-tolylthio group could integrate into microbial membranes.
- Neurotransmitter Modulation : Potential interaction with neurotransmitter receptors may enhance synaptic transmission.
Propiedades
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O9S/c1-10-6-8-14(9-7-10)30-20-18(28-13(4)23)16(27-12(3)22)15(26-11(2)21)17(29-20)19(24)25-5/h6-9,15-18,20H,1-5H3/t15-,16-,17-,18+,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLYVAPDYNZFSU-CBNQQXHVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














